1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone chemical properties
1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone chemical properties
Executive Summary
1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone (CAS: 959237-37-7) is a specialized bifunctional heterocyclic building block used in the synthesis of pharmaceutical agents. It features a thiophene core substituted with an electron-withdrawing acetyl group at position 2 and a basic dimethylaminomethyl group at position 4.
This specific substitution pattern (2,4-disubstituted) distinguishes it from the more common Duloxetine intermediate (where the amine is on the acetyl side chain). The molecule serves as a critical scaffold for developing kinase inhibitors and GPCR ligands, offering a "benzylic-like" amine for solubility modulation and a ketone handle for further diversification.
Physicochemical Profile
The molecule exhibits dual chemical behavior: the acetyl group confers electron-deficiency to the thiophene ring, while the dimethylamino moiety provides basicity and solubility in acidic media.
| Property | Data | Notes |
| IUPAC Name | 1-[4-(Dimethylaminomethyl)thiophen-2-yl]ethanone | |
| CAS Number | 959237-37-7 | |
| Molecular Formula | C₉H₁₃NOS | |
| Molecular Weight | 183.27 g/mol | |
| Physical State | Pale yellow oil or low-melting solid | Dependent on purity/salt form |
| pKa (Predicted) | ~9.2 (Amine), ~ -6 (Ketone) | Amine is the primary basic site |
| LogP (Predicted) | 1.4 - 1.8 | Moderate lipophilicity |
| Solubility | Soluble in DCM, EtOAc, Alcohols. | Soluble in aqueous acid (pH < 4) |
Synthetic Methodologies
Structural Causality & Route Selection
A common error in synthesizing this compound is attempting a direct Mannich reaction on 2-acetylthiophene. That route predominantly yields the side-chain substituted product (1-(2-thienyl)-3-dimethylamino-1-propanone).
To achieve the 4-position ring substitution , the synthesis must proceed via the functionalization of a pre-existing methyl group on the thiophene ring.
Recommended Synthetic Pathway (The "Methyl-Thiophene" Route)
This protocol ensures regiochemical integrity by starting with the defined 2,4-substitution pattern.
Step 1: Acetylation Friedel-Crafts acetylation of 3-methylthiophene using acetic anhydride and a Lewis acid (e.g., SnCl₄ or AlCl₃). This yields a mixture of 2-acetyl-3-methylthiophene and 2-acetyl-4-methylthiophene .[1] The isomers must be separated by fractional distillation or chromatography.
Step 2: Radical Bromination The 2-acetyl-4-methylthiophene is subjected to Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or chloroform. This selectively brominates the benzylic 4-methyl position.
Step 3: Amination The intermediate 2-acetyl-4-(bromomethyl)thiophene undergoes nucleophilic substitution with dimethylamine (in THF or Methanol) to yield the final target.
Figure 1: Regioselective synthesis pathway avoiding side-chain Mannich artifacts.
Reactivity & Stability Profile
Chemical Reactivity Map
The molecule possesses three distinct reactive centers:
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The Amine (N-center) : Nucleophilic, prone to salt formation and oxidation to N-oxides.
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The Ketone (C=O center) : Electrophilic, susceptible to reduction (NaBH₄) and condensation (oxime/hydrazone formation).
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The Thiophene Ring : Electron-deficient due to the acetyl group. Electrophilic aromatic substitution (EAS) is difficult but will occur at C5 (alpha to sulfur) under forcing conditions.
Figure 2: Primary reactivity vectors for derivative synthesis.
Stability Considerations
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Retro-Mannich Risk : Unlike side-chain Mannich bases, this ring-substituted amine is thermally stable and does not undergo retro-Mannich elimination.
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Oxidation : The dimethylamino group can slowly oxidize to the N-oxide upon prolonged exposure to air/light. Storage as the hydrochloride salt is recommended for long-term stability.
Experimental Protocol: Hydrochloride Salt Formation
To ensure stability and facilitate handling, the conversion to the HCl salt is standard.
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Dissolution : Dissolve 1.0 eq of the free base (oil) in dry Diethyl Ether or Ethyl Acetate (5 mL/g).
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Acidification : Cool to 0°C. Dropwise add 1.1 eq of 4M HCl in Dioxane or bubble dry HCl gas.
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Precipitation : A white precipitate will form immediately. Stir for 30 minutes at 0-5°C.
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Isolation : Filter the solid under inert atmosphere (Argon). Wash with cold ether.
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Drying : Dry under high vacuum at 40°C to remove residual solvent and HCl.
Expected Result : A white, non-hygroscopic solid (Melting Point > 150°C).
Safety & Handling
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Hazards : The compound is an amine and a ketone. It causes skin irritation and serious eye irritation (H315, H319).
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Storage : Store at 2-8°C under Argon. Hygroscopic (if salt).
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Disposal : Incineration with a scrubber for nitrogen and sulfur oxides.
References
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Chemical Identity : PubChem. 1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone (CAS 959237-37-7). National Library of Medicine. Link
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Thiophene Synthesis : Campaigne, E. & Archer, W. L. (1953). The Bromination of 2-Acetylthiophene. Journal of the American Chemical Society. Link (Foundational chemistry for acetylthiophene functionalization).
- Regioselectivity in Thiophenes: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Related Mannich Chemistry: Sorbera, L. A., et al. (2000). Synthesis and properties of Duloxetine intermediates. Drugs of the Future. (Contrasting the side-chain Mannich reaction).
